
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde is an organic compound that features a bromophenyl group and a chloropyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Bromphenyl)-6-chloropyridin-4-carbaldehyd erfolgt typischerweise über die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist für ihre milden und funktionellen Gruppen toleranten Bedingungen bekannt, was sie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen geeignet macht . Der Prozess beinhaltet die Reaktion von 4-Bromphenylboronsäure mit 6-Chloropyridin-4-carbaldehyd in Gegenwart eines Palladiumkatalysators und einer Base .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Bromphenyl)-6-chloropyridin-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Aldehydgruppe in eine Carbonsäure umwandeln.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Brom- und Chloratome können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Halogenatome zu ersetzen.
Hauptprodukte
Oxidation: 2-(4-Bromphenyl)-6-chloropyridin-4-carbonsäure.
Reduktion: 2-(4-Bromphenyl)-6-chloropyridin-4-methanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromphenyl)-6-chloropyridin-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Es kann bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Bromphenyl)-6-chloropyridin-4-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden, wodurch ihre Aktivität möglicherweise gehemmt wird. Die Bromphenyl- und Chloropyridingruppen können die Bindungsaffinität und Spezifität der Verbindung für bestimmte Zielstrukturen verbessern .
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Bromphenylessigsäure: Ein weiteres Bromphenylderivat mit unterschiedlichen funktionellen Gruppen und Anwendungen.
6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäure: Eine Verbindung mit einer ähnlichen Bromphenylgruppe, jedoch einer anderen Kernstruktur und biologischen Aktivitäten.
Pyridinderivate: Verbindungen mit ähnlichen Pyridinringen, aber unterschiedlichen Substituenten und Eigenschaften.
Einzigartigkeit
2-(4-Bromphenyl)-6-chloropyridin-4-carbaldehyd ist einzigartig aufgrund seiner Kombination aus einer Bromphenylgruppe und einem Chloropyridinring, die eine besondere chemische Reaktivität und das Potenzial für vielfältige Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und spezifische Wechselwirkungen mit biologischen Zielstrukturen zu bilden, macht es zu einer wertvollen Verbindung in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
881402-41-1 |
|---|---|
Molekularformel |
C12H7BrClNO |
Molekulargewicht |
296.54 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H |
InChI-Schlüssel |
OHEWAKGYJZLRDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



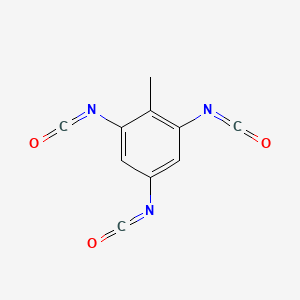
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
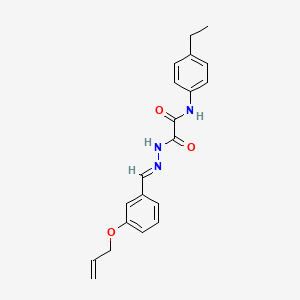
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)

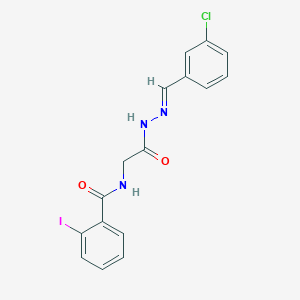
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
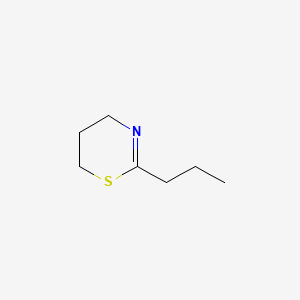
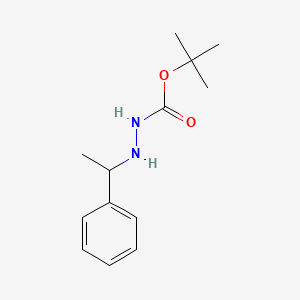

![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)
![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)
